molecular formula C8H8BrNO2 B6168630 4-bromo-2-hydroxy-N-methylbenzamide CAS No. 1243287-02-6

4-bromo-2-hydroxy-N-methylbenzamide

Cat. No.: B6168630
CAS No.: 1243287-02-6
M. Wt: 230.1
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Description

4-Bromo-2-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the 4-position, a hydroxyl group at the 2-position, and a methyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-hydroxy-N-methylbenzamide typically involves the bromination of 2-hydroxy-N-methylbenzamide. One common method is as follows:

    Starting Material: 2-hydroxy-N-methylbenzamide.

    Bromination: The starting material is treated with bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to introduce the bromine atom at the 4-position of the benzene ring.

    Purification: The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reagent concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The amide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of various substituted benzamides.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

Scientific Research Applications

4-Bromo-2-hydroxy-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-bromo-2-hydroxy-N-methylbenzamide depends on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-N-methylbenzamide: Lacks the bromine substituent, resulting in different chemical reactivity and biological activity.

    4-Bromo-2-hydroxybenzamide: Lacks the N-methyl group, which can affect its solubility and interaction with biological targets.

    N-Methylbenzamide: Lacks both the bromine and hydroxyl groups, leading to significantly different properties.

Uniqueness

4-Bromo-2-hydroxy-N-methylbenzamide is unique due to the presence of both the bromine and hydroxyl groups on the benzene ring, as well as the N-methyl group on the amide. These substituents confer distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1243287-02-6

Molecular Formula

C8H8BrNO2

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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